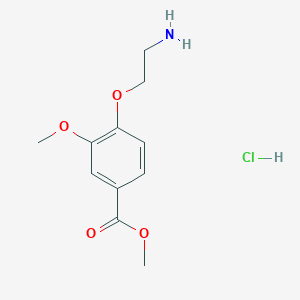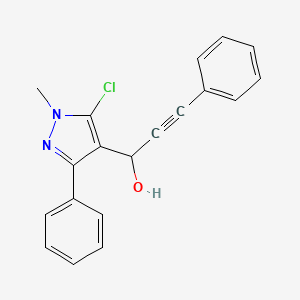
4-(2-Aminoethoxy)-3-methoxybenzoic acid methyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Aminoethoxy)-3-methoxybenzoic acid methyl ester hydrochloride” is a chemical compound with the CAS Number: 2413885-52-4 . It has a molecular weight of 261.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO4.ClH/c1-14-10-7-8 (11 (13)15-2)3-4-9 (10)16-6-5-12;/h3-4,7H,5-6,12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
As mentioned earlier, this compound is typically stored at room temperature and is available in powder form . It has a molecular weight of 261.71 .
Wissenschaftliche Forschungsanwendungen
Metabolism and Synthesis
- Production of Methanol from Aromatic Acids : Research on Pseudomonas putida showed the oxidation of specific methoxy-benzoic acids to produce methanol, suggesting applications in biotransformation and environmental biodegradation processes (Donnelly & Dagley, 1980).
- Synthesis of Amino-acid Esters : A study on the synthesis of L-amino-acid 4-methoxybenzyl ester hydrochlorides points towards methodologies for producing protected amino acid derivatives, relevant in peptide synthesis and pharmaceutical research (Stelakatos & Argyropoulos, 1970).
Antimicrobial and Cytotoxic Activities
- Antibacterial and Antifungal Properties : A new isoprenyl phenyl ether compound demonstrated antibacterial and antifungal activities, suggesting the potential for similar compounds to be used in developing new antimicrobial agents (Shao et al., 2007).
Chemical Transformations
- Oxidative Debenzylation : Research into the oxidative debenzylation of specific benzyl esters, including methoxy-α-methylbenzyl esters, may offer insights into protective group strategies in synthetic chemistry (Yoo, Kim Hye, & Kyu, 1990).
- Demethylation Processes in Plants : Studies on the O-demethylation of benzoic acids in wheat seedlings provide an understanding of plant metabolism, particularly the biotransformation of methoxybenzoic acids, which could be relevant in agricultural and environmental sciences (Harms & Prieß, 1973).
Safety and Hazards
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its properties and potential applications. Given the wide range of uses for similar compounds, it’s possible that “4-(2-Aminoethoxy)-3-methoxybenzoic acid methyl ester hydrochloride” could have applications in areas such as medicinal chemistry, materials science, and more .
Eigenschaften
IUPAC Name |
methyl 4-(2-aminoethoxy)-3-methoxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-14-10-7-8(11(13)15-2)3-4-9(10)16-6-5-12;/h3-4,7H,5-6,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOADRICSMWGCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2582233.png)


![Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2582237.png)


![2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2582240.png)
![N-(2,2-dimethoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2582243.png)
![N~4~-(3-chlorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2582244.png)
![1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone](/img/structure/B2582247.png)

![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2582250.png)
